8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring an imidazole ring and a bicyclic octene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The sulfonyl group may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
- 2-Mercapto-1-methylimidazole
- 5-Chloro-1-methylimidazole
Uniqueness
8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to its bicyclic structure combined with the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(1-methylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-7-11(12-8-13)17(15,16)14-9-3-2-4-10(14)6-5-9/h2-3,7-10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZILSITCVYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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